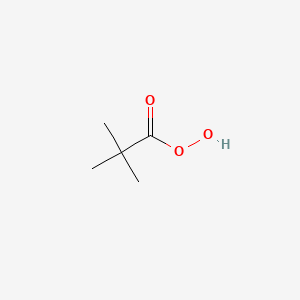
Propaneperoxoic acid, 2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propaneperoxoic acid, 2,2-dimethyl-, also known as 2,2-dimethylpropaneperoxoic acid, is a chemical compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Propaneperoxoic acid, 2,2-dimethyl-, can be synthesized through the reaction of pivalic acid (2,2-dimethylpropanoic acid) with hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:
C5H10O2+H2O2→C5H10O3+H2O
The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxy acid.
Industrial Production Methods
In industrial settings, the production of propaneperoxoic acid, 2,2-dimethyl-, involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and separation units to isolate and purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Propaneperoxoic acid, 2,2-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: It can be reduced to pivalic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alcohols, ketones, and alkenes. The reaction conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: The major products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: The primary product is pivalic acid.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted organic compounds.
科学研究应用
Propaneperoxoic acid, 2,2-dimethyl-, has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to investigate oxidative stress and the effects of peroxides on biological systems.
Medicine: It is studied for its potential use in drug development and as a therapeutic agent in certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propaneperoxoic acid, 2,2-dimethyl-, involves the transfer of oxygen atoms from the peroxide group to the substrate. This process generates reactive oxygen species (ROS) that can oxidize various organic compounds. The molecular targets and pathways involved include:
Oxidation of organic substrates: The peroxide group transfers oxygen atoms to the substrate, leading to the formation of oxidized products.
Generation of ROS: The compound generates ROS, which can further react with other molecules and induce oxidative stress.
相似化合物的比较
Similar Compounds
Peracetic acid: Another peroxy acid with similar oxidizing properties.
Methyl ethyl ketone peroxide: A peroxide compound used as a polymerization initiator.
Benzoyl peroxide: A peroxide used in acne treatment and as a polymerization initiator.
Uniqueness
Propaneperoxoic acid, 2,2-dimethyl-, is unique due to its specific structure and reactivity. It has a higher stability compared to some other peroxy acids, making it suitable for various industrial applications. Its strong oxidizing properties and ability to generate ROS make it valuable in both research and industrial settings.
属性
CAS 编号 |
14909-78-5 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
2,2-dimethylpropaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3 |
InChI 键 |
YVAACGXAZGGQSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















